

# A Technical Guide to the Chemical Properties of Boscalid-d4

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## Compound of Interest

Compound Name: Boscalid-d4

Cat. No.: B12425175

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of **Boscalid-d4**, a deuterated isotopologue of the widely used fungicide Boscalid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed technical information on this compound.

## Introduction

**Boscalid-d4** is a stable isotope-labeled version of Boscalid, a broad-spectrum fungicide belonging to the carboxamide class. The incorporation of four deuterium atoms into the chlorophenyl ring of the molecule makes it a valuable internal standard for quantitative analysis of Boscalid residues in various matrices. Understanding its chemical properties is crucial for its effective use in research and analytical applications.

## Chemical and Physical Properties

**Boscalid-d4** is a white to off-white solid with a molecular formula of  $C_{18}H_8D_4Cl_2N_2O$  and a molecular weight of 347.23 g/mol <sup>[1]</sup> It is slightly soluble in chloroform, DMSO, and methanol. For optimal stability, it should be stored at 4°C <sup>[2]</sup>

## Physicochemical Data

The following table summarizes the key physicochemical properties of **Boscalid-d4** and its non-deuterated parent compound, Boscalid.

Property	Boscalid-d4	Boscalid
IUPAC Name	2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide[1]	2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)pyridine-3-carboxamide
CAS Number	2468796-76-9[1]	188425-85-6
Molecular Formula	C <sub>18</sub> H <sub>8</sub> D <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O[1]	C <sub>18</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O
Molecular Weight	347.23 g/mol	343.21 g/mol
Appearance	White to Off-White Solid	White crystalline powder
Melting Point	140-143°C	142.8-143.8°C
Purity	>95% (HPLC)	Not applicable
Storage Temperature	+4°C	Ambient

## Solubility

While specific quantitative solubility data for **Boscalid-d4** is limited, the solubility of the parent compound, Boscalid, provides a strong indication of its behavior in various solvents.

Solvent	Solubility of Boscalid (g/L at 20°C)
Water	0.0046
n-Heptane	<10
Methanol	40-50
Acetone	160-200
Dichloromethane	>200
Toluene	>200
Ethyl Acetate	>200
Acetonitrile	40-50

Boscalid is also soluble in DMSO (100 mg/mL with ultrasonic treatment) and can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline ( $\geq 2.5$  mg/mL), or 10% DMSO and 90% Corn Oil ( $\geq 2.5$  mg/mL).

## Stability

The non-deuterated parent compound, Boscalid, is stable to hydrolysis at pH 4, 5, 7, and 9, and is also stable to aqueous photolysis. It has a shelf life of at least two years when stored at ambient temperatures. Given the isotopic substitution, the stability of **Boscalid-d4** is expected to be very similar.

## Spectroscopic Data

Detailed spectroscopic data for **Boscalid-d4** is not readily available in the public domain. However, the predicted  $^1\text{H}$  NMR spectrum for the parent compound, Boscalid, can serve as a useful reference.

Predicted  $^1\text{H}$  NMR Spectrum of Boscalid (500 MHz,  $\text{CDCl}_3$ ):  $\delta$ =7.25-7.27 (m, 2H), 7.34 (d,  $J$ =8.3 Hz, 2H), 7.34-7.37 (m, 1H), 7.41-7.46 (m, 1H), 7.44 (d,  $J$ =8.3 Hz, 2H), 8.13-8.15 (m, 1H), 8.15 (dd,  $J$ =1.8 Hz,  $J$ =7.6 Hz, 1H), 8.42 (d,  $J$ =8.2 Hz, 1H), 8.45 ( $J$ =1.8 Hz,  $J$ =4.7 Hz, 1H).

For **Boscalid-d4**, the signals corresponding to the protons on the 4-chlorophenyl ring (at approximately 7.34 and 7.44 ppm) would be absent due to deuterium substitution.

An ATR-FTIR spectrum of Boscalid has been reported and can be used for comparison. Mass spectrometry of Boscalid typically shows a molecular ion peak corresponding to its molecular weight, and fragmentation patterns can be analyzed to confirm its structure. For **Boscalid-d4**, the molecular ion peak would be shifted to reflect its higher mass.

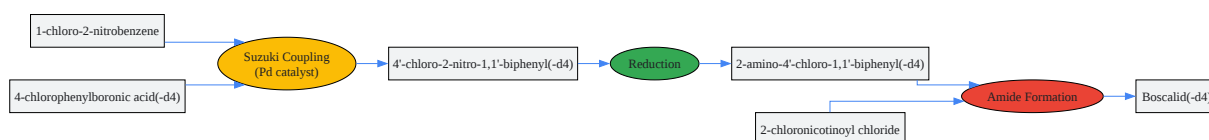
## Experimental Protocols

### Synthesis of Boscalid

While a specific protocol for the synthesis of **Boscalid-d4** is not detailed, the general synthesis of Boscalid proceeds via a Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of a substituted boronic acid with a halide. For **Boscalid-d4**, the synthesis would require the use of a deuterated starting material, specifically 4-chloro-2,3,5,6-tetradeuterophenylboronic acid.

A general three-step process for Boscalid synthesis is as follows:

- **Suzuki Cross-Coupling:** 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid (or its deuterated analogue for **Boscalid-d4** synthesis) using a palladium catalyst.
- **Nitro Group Reduction:** The resulting 4'-chloro-2-nitro-1,1'-biphenyl is reduced to 2-amino-4'-chloro-1,1'-biphenyl.
- **Amide Formation:** The amino-biphenyl intermediate is then reacted with 2-chloronicotinoyl chloride to form Boscalid.



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Caption: General synthesis pathway for Boscalid and **Boscalid-d4**.

## Analytical Methodology: QuEChERS and LC-MS/MS

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for the analysis of pesticide residues, including Boscalid, in various food matrices.

General QuEChERS Protocol:

- **Homogenization:** A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.
- **Extraction:** The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. The tube is shaken vigorously.
- **Salting Out:** A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken again and then centrifuged.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components. The tube is vortexed and centrifuged.
- **Analysis:** The final extract is analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

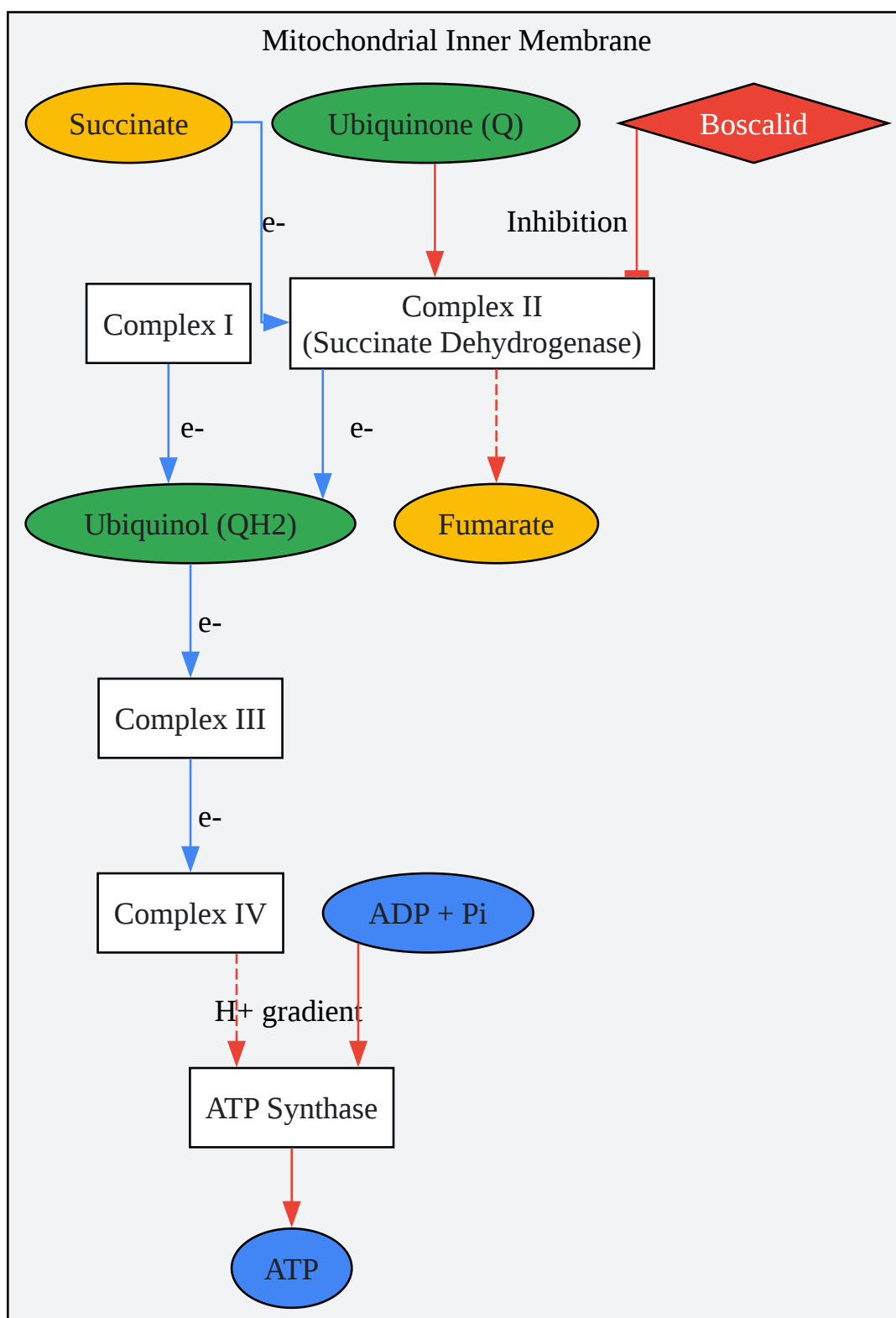
LC-MS/MS Conditions for Boscalid Analysis:

- **Column:** A C18 reversed-phase column is commonly used.
- **Mobile Phase:** A gradient of water and methanol or acetonitrile, often with a formic acid modifier.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is typical.

- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

## Mechanism of Action: Succinate Dehydrogenase Inhibition

Boscalid functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.



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Caption: Mechanism of action of Boscalid as a succinate dehydrogenase inhibitor.

## Conclusion

**Boscalid-d4** is an essential tool for the accurate quantification of Boscalid residues. This technical guide has summarized its core chemical properties, drawing on data from both the deuterated compound and its well-characterized parent molecule. The provided information on its physicochemical properties, solubility, stability, synthesis, and analytical methods, along with its mechanism of action, will aid researchers in its effective application. While specific experimental and spectroscopic data for **Boscalid-d4** remains limited, the information presented here serves as a robust foundation for its use in scientific research and development.

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